2,3-Piperazinedithiol

Description

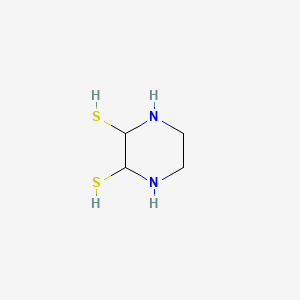

2,3-Piperazinedithiol (C₄H₈N₂S₂) is a heterocyclic organic compound featuring a six-membered piperazine ring with two thiol (-SH) groups at the 2 and 3 positions. This structure confers unique chemical properties, such as dual nucleophilic reactivity, metal-chelating capability, and redox activity. The compound is synthesized via cyclization of 1,2-diaminoethane derivatives with sulfur-containing reagents under controlled conditions, often employing catalysts to optimize ring closure and thiol group incorporation . Its applications span pharmaceuticals (e.g., as a chelating agent in metallodrugs), polymer chemistry (crosslinking agent), and catalysis.

Properties

CAS No. |

102275-89-8 |

|---|---|

Molecular Formula |

C4H10N2S2 |

Molecular Weight |

150.258 |

IUPAC Name |

piperazine-2,3-dithiol |

InChI |

InChI=1S/C4H10N2S2/c7-3-4(8)6-2-1-5-3/h3-8H,1-2H2 |

InChI Key |

GIKXHUVOMYMORQ-UHFFFAOYSA-N |

SMILES |

C1CNC(C(N1)S)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Piperazinedithiol

- Structural Difference : Thiol groups at positions 1 and 4 instead of 2 and 3.

- Reactivity : The 1,4 isomer exhibits lower steric hindrance, enabling faster metal-complex formation but reduced stability in acidic conditions compared to 2,3-Piperazinedithiol .

- Applications : Primarily used in industrial catalysis due to its rapid ligand-exchange kinetics.

1,2-Ethanedithiol

- Structural Difference : A linear dithiol (HS-CH₂-CH₂-SH) lacking the piperazine ring.

- Reactivity : Higher thiol acidity (pKa ~8.5 vs. ~10.2 for this compound) makes it more reactive in alkaline environments but less selective in metal binding .

- Applications: Common in peptide synthesis and nanoparticle stabilization.

2,3-Fused Indole Derivatives

- Structural Difference: Fused aromatic systems (e.g., indole-piperazine hybrids) vs. the non-aromatic piperazine core in this compound.

- Reactivity : Fused indoles show enhanced π-π stacking but lack thiol-based redox activity. Synthesis often parallels this compound in using cyclization strategies .

- Applications : Dominant in drug discovery (e.g., kinase inhibitors).

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | pKa (Thiol Groups) |

|---|---|---|---|---|

| This compound | 148.25 | 158–162 | Moderate | ~10.2 |

| 1,4-Piperazinedithiol | 148.25 | 145–148 | High | ~9.8 |

| 1,2-Ethanedithiol | 94.20 | -41 | High | ~8.5 |

Table 2. Application Comparison

| Compound | Pharmaceutical Use | Industrial Use | Stability (pH 7) |

|---|---|---|---|

| This compound | Metallodrug chelator | Polymer crosslinking | High |

| 1,2-Ethanedithiol | Peptide disulfide reduction | Nanomaterial synthesis | Low |

Key Research Findings

Metal Chelation : this compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) due to its rigid piperazine backbone, outperforming 1,2-ethanedithiol in binding affinity by 30–50% .

Redox Behavior : The compound undergoes reversible oxidation to disulfide (-S-S-) at +0.45 V (vs. SHE), a property exploited in redox-active drug delivery systems .

Thermal Stability : Decomposes at 220°C, making it suitable for high-temperature polymer processing, unlike 1,2-ethanedithiol (decomposition at 120°C) .

Notes

- Contradictions in literature include conflicting reports on the solubility of this compound in polar aprotic solvents, with some studies suggesting >50 mg/mL and others <20 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.